molecular formula C9H18S B14453375 2,2,6,6-Tetramethylthiabicyclohexane CAS No. 78050-22-3

2,2,6,6-Tetramethylthiabicyclohexane

Cat. No.: B14453375
CAS No.: 78050-22-3
M. Wt: 158.31 g/mol
InChI Key: LLUMFBAGZHZJQK-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylthiabicyclohexane is an organic compound characterized by its unique bicyclic structure, which includes a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylthiabicyclohexane typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a sulfur donor, such as sulfur dichloride or sulfur monochloride, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylthiabicyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state, such as a thiol or sulfide.

    Substitution: The compound can undergo substitution reactions where functional groups attached to the bicyclic structure are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2,6,6-Tetramethylthiabicyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2,2,6,6-Tetramethylthiabicyclohexane exerts its effects depends on its interaction with molecular targets. The sulfur atom in the bicyclic structure can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include the formation of reactive intermediates that can interact with biological targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with a similar bicyclic structure but without the sulfur atom.

    2,2,6,6-Tetramethylcyclohexanol: Another similar compound with a hydroxyl group instead of a sulfur atom.

Uniqueness

2,2,6,6-Tetramethylthiabicyclohexane is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where sulfur-containing compounds are required.

Properties

CAS No.

78050-22-3

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

2,2,6,6-tetramethylthiane

InChI

InChI=1S/C9H18S/c1-8(2)6-5-7-9(3,4)10-8/h5-7H2,1-4H3

InChI Key

LLUMFBAGZHZJQK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(S1)(C)C)C

Origin of Product

United States

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